

"physical and chemical properties of Ethyl 2,2-dimethyl-3-oxobutanoate"

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Compound of Interest

Compound Name: Ethyl 2,2-dimethyl-3-oxobutanoate

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An In-depth Technical Guide to Ethyl 2,2-dimethyl-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2-dimethyl-3-oxobutanoate, a member of the β -keto ester family, is a versatile building block in organic synthesis. Its unique structural features, characterized by a quaternary carbon center adjacent to a ketone and an ester group, make it a valuable precursor for the synthesis of a wide range of complex molecules, including those with significant pharmaceutical applications. This technical guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 2,2-dimethyl-3-oxobutanoate**, detailed experimental protocols for its synthesis, and an exploration of its reactivity and applications in drug development.

Core Physical and Chemical Properties

Ethyl 2,2-dimethyl-3-oxobutanoate is a colorless liquid with the molecular formula $C_8H_{14}O_3$. A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

Property	Value	Reference
CAS Number	597-04-6	[1][2][3]
Molecular Formula	C ₈ H ₁₄ O ₃	[1]
Molecular Weight	158.19 g/mol	[1][3]
Appearance	Clear, colorless oil	[1]
Boiling Point	182 °C (estimated)	[1]
Density	0.9759 g/cm ³	[1]
Refractive Index	1.4180	[1]
Solubility	Slightly soluble in Chloroform, Dichloromethane, and Ethyl Acetate.	[1]

Table 2: Spectroscopic Data

Spectroscopic Data	Key Features	Reference
Mass Spectrometry (EI)	m/z Top Peak: 43, 2nd Highest: 88, 3rd Highest: 116	[1][3]
Infrared (IR) Spectrum (Vapor Phase)	Available on PubChem	[1][3]
¹ H NMR	Data not explicitly available in the search results.	
¹³ C NMR	Data not explicitly available in the search results.	

Synthesis of Ethyl 2,2-dimethyl-3-oxobutanoate

The primary synthetic route to **Ethyl 2,2-dimethyl-3-oxobutanoate** involves the sequential alkylation of a simpler β-keto ester, namely ethyl acetoacetate.[4] This method takes advantage

of the acidity of the α -protons of ethyl acetoacetate, allowing for the stepwise introduction of two methyl groups.

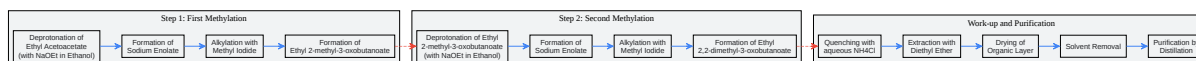
Experimental Protocol: Two-Step Alkylation of Ethyl Acetoacetate

This protocol outlines the synthesis of **Ethyl 2,2-dimethyl-3-oxobutanoate** starting from ethyl acetoacetate. The process involves a sequential methylation at the α -position.

Materials:

- Ethyl acetoacetate
- Sodium ethoxide (NaOEt)
- Anhydrous ethanol
- Methyl iodide (CH₃I)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine (saturated NaCl solution)

Experimental Workflow:



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Caption: Synthetic workflow for **Ethyl 2,2-dimethyl-3-oxobutanoate**.

Procedure:

Step 1: Synthesis of Ethyl 2-methyl-3-oxobutanoate

- A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
- The solution is cooled in an ice bath, and ethyl acetoacetate is added dropwise with stirring.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 30 minutes to ensure complete formation of the sodium enolate.
- Methyl iodide is then added dropwise, and the reaction mixture is heated to reflux for 2-3 hours.
- After cooling, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude Ethyl 2-methyl-3-oxobutanoate. This intermediate can be purified by distillation.

Step 2: Synthesis of **Ethyl 2,2-dimethyl-3-oxobutanoate**

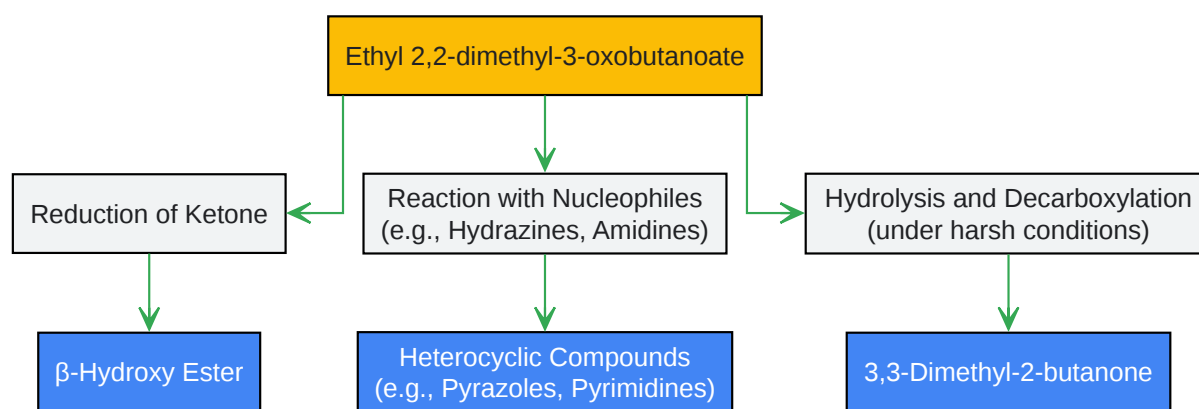
- The procedure is repeated using Ethyl 2-methyl-3-oxobutanoate as the starting material. A solution of sodium ethoxide in anhydrous ethanol is prepared, and the mono-methylated ester is added dropwise.
- After enolate formation, a second equivalent of methyl iodide is added, and the mixture is refluxed.
- Work-up is performed as described in Step 1. The crude product is then purified by vacuum distillation to afford **Ethyl 2,2-dimethyl-3-oxobutanoate**.

Reactivity and Applications in Drug Development

β -Keto esters are valuable synthons in organic chemistry due to the presence of both electrophilic and nucleophilic sites.[5] The α,α -disubstituted nature of **Ethyl 2,2-dimethyl-3-oxobutanoate** blocks the typical enolization pathway involving the α -protons, leading to distinct reactivity compared to its mono- or non-alkylated counterparts.

Key Reactions and Signaling Pathways

The reactivity of β -keto esters is central to the synthesis of numerous heterocyclic compounds and other scaffolds of medicinal interest.



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Caption: Key reactivity pathways of **Ethyl 2,2-dimethyl-3-oxobutanoate**.

While specific examples of drugs synthesized directly from **Ethyl 2,2-dimethyl-3-oxobutanoate** are not readily available in the searched literature, the broader class of β -keto esters are crucial intermediates in the production of a wide variety of pharmaceuticals, including:

- Analgesics
- Antibiotics
- Antimalarial agents
- Vitamins

The gem-dimethyl group in **Ethyl 2,2-dimethyl-3-oxobutanoate** can be strategically employed to introduce steric bulk and influence the conformation of the final molecule, which can be critical for modulating biological activity and pharmacokinetic properties in drug design.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling **Ethyl 2,2-dimethyl-3-oxobutanoate**. It is a combustible liquid.[6]

Hazard Statements:

- H315: Causes skin irritation.[7]
- H319: Causes serious eye irritation.[7]
- H335: May cause respiratory irritation.[7]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and open flames.

Conclusion

Ethyl 2,2-dimethyl-3-oxobutanoate is a valuable synthetic intermediate with significant potential in organic synthesis and drug discovery. Its unique structure and reactivity offer opportunities for the construction of complex molecular architectures. This guide provides a foundational understanding of its properties and synthesis, serving as a valuable resource for researchers and scientists in the field. Further research into its specific applications and the development of more detailed spectroscopic data will undoubtedly expand its utility in the scientific community.

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